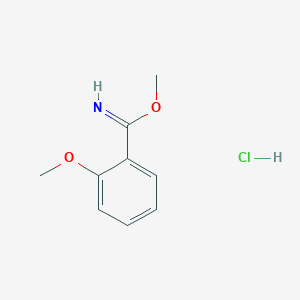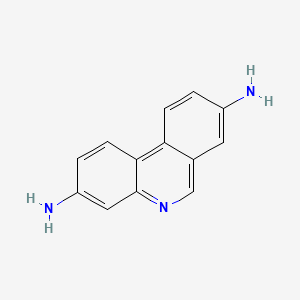
3,8-Phenanthridinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Phenanthridinediamine, also known as 6-Phenyl-3,8-phenanthridinediamine, is an organic compound with the molecular formula C19H15N3. It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Phenanthridinediamine typically involves the reaction of phenanthridine derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 6-phenylphenanthridine with ammonia or primary amines in the presence of a catalyst. The reaction is usually carried out at elevated temperatures and may require the use of solvents such as chloroform, dichloromethane, or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,8-Phenanthridinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted phenanthridine compounds .
Scientific Research Applications
Chemistry: It is used in the synthesis of rigid polyamides and other polymers.
Biology: The compound has been investigated for its ability to bind to DNA, making it useful in studying DNA interactions and as a potential therapeutic agent.
Medicine: Research has shown that 3,8-Phenanthridinediamine possesses anti-tumor and anti-viral properties, making it a candidate for drug development.
Industry: It is used in the production of photonic and optical materials.
Mechanism of Action
The mechanism of action of 3,8-Phenanthridinediamine involves its ability to bind to DNA through non-specific interactions along the DNA exterior. This binding can interfere with DNA replication and transcription processes, leading to its anti-tumor and anti-viral effects. The compound’s interaction with DNA is primarily driven by dispersion energy and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The parent compound of 3,8-Phenanthridinediamine, known for its use in the synthesis of various derivatives.
Acridine: Another nitrogen-containing heterocyclic compound with similar DNA-binding properties.
Phenanthroline: A related compound used in coordination chemistry and as a ligand in metal complexes.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its binding affinity to DNA and its potential therapeutic properties. Its ability to form rigid polyamides also sets it apart from other similar compounds .
Properties
CAS No. |
62895-36-7 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
phenanthridine-3,8-diamine |
InChI |
InChI=1S/C13H11N3/c14-9-1-3-11-8(5-9)7-16-13-6-10(15)2-4-12(11)13/h1-7H,14-15H2 |
InChI Key |
VCMXTRFQUNHTFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC(=CC3=NC=C2C=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



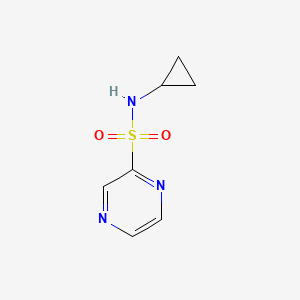

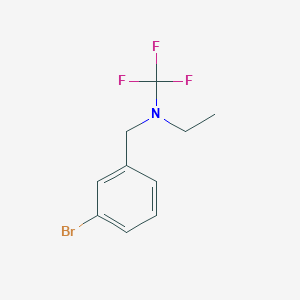
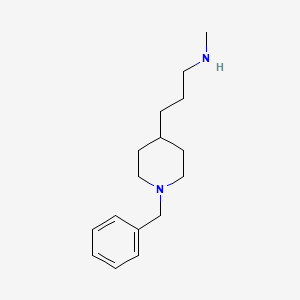
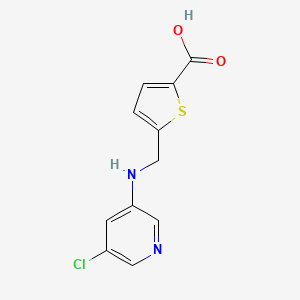
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
![N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide](/img/structure/B13969890.png)
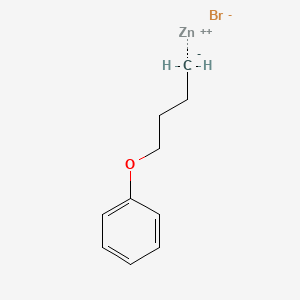

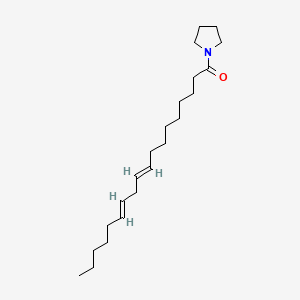
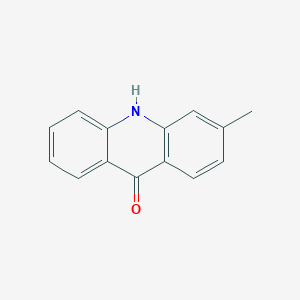
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
